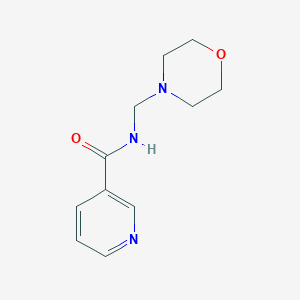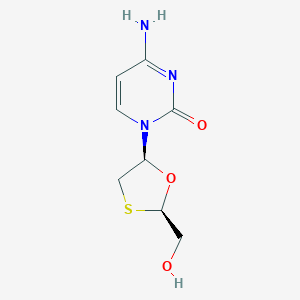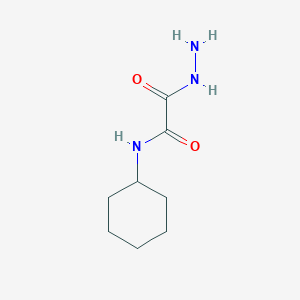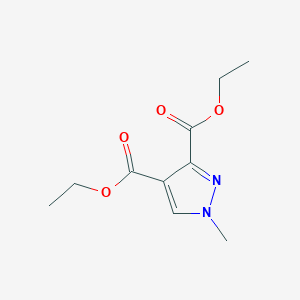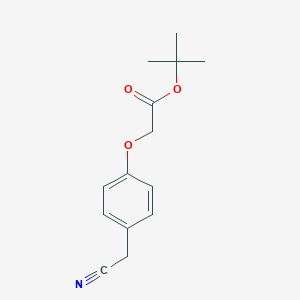
2-(4-(cyanométhyl)phénoxy)acétate de tert-butyle
Vue d'ensemble
Description
Tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (TBPCA) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It was first synthesized in the early 1990s, and since then its use has been growing steadily. TBPCA is a versatile building block for organic synthesis, with its unique reactivity and selectivity allowing for the synthesis of a wide range of compounds. It is also used in pharmaceuticals, as it can be used to synthesize drugs with improved solubility and stability. In biochemistry, TBPCA is used to study the structure and function of proteins, as well as to study the effects of different compounds on biochemical pathways.
Applications De Recherche Scientifique
Recherche chimique
“2-(4-(cyanométhyl)phénoxy)acétate de tert-butyle” est un composé chimique utilisé dans la recherche scientifique . Ses propriétés polyvalentes le rendent précieux pour diverses applications.
Synthèse de médicaments
Ce composé peut être utilisé dans la synthèse de médicaments. Bien que des médicaments spécifiques ne soient pas mentionnés, la structure unique du composé pourrait potentiellement être utile pour créer de nouveaux produits pharmaceutiques.
Science des matériaux
Dans le domaine de la science des matériaux, “this compound” pourrait être utilisé en raison de ses propriétés polyvalentes. Les détails de son utilisation dans ce domaine dépendraient du matériau étudié et des propriétés souhaitées de ce matériau.
Maladies neurodégénératives
Bien qu'il ne soit pas directement lié à “this compound”, des composés ayant des structures similaires ont été étudiés pour leurs utilisations médicinales potentielles, y compris le traitement de maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson . Il est possible que “this compound” puisse avoir des applications similaires.
Traitement du cancer
Comme mentionné ci-dessus, des composés ayant des structures similaires ont été étudiés pour leur utilisation potentielle dans le traitement du cancer . Encore une fois, bien qu'il ne soit pas directement lié, il est possible que “this compound” puisse être étudié pour des applications similaires.
Propriétés antibactériennes et antifongiques
Des recherches ont été menées sur les propriétés antibactériennes et antifongiques de composés ayant des structures similaires . “this compound” pourrait potentiellement être étudié pour des propriétés similaires.
Propriétés
IUPAC Name |
tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEWOLARWFGZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567313 | |
| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124499-21-4 | |
| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)



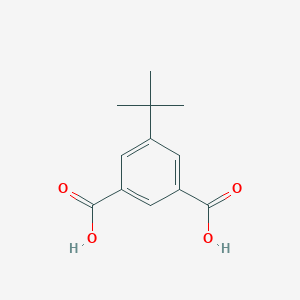


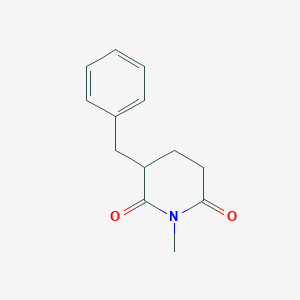
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
